tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: is an organic compound with significant relevance in the fields of medicinal chemistry and pharmaceutical research. Its complex structure, consisting of a piperidine ring, pyridine ring, and trifluoromethylphenyl group, underscores its potential for diverse chemical activities and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally starts with commercially available precursors such as tert-butyl carbamate, 3-bromo-5-(4-(trifluoromethyl)phenyl)pyridine, and piperidine derivatives.
Key Reactions
Nucleophilic Substitution: : Piperidine can be introduced through nucleophilic substitution reactions.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions are often utilized to join the aromatic rings.
Protecting Group Strategies: : tert-Butyl carbamate is commonly used as a protecting group for the amine functionalities.
Reaction Conditions: : Typically involves the use of organic solvents (e.g., dichloromethane), catalysts (e.g., Pd/C), and reagents like bases (e.g., sodium hydride) under controlled temperature and pressure.
Industrial Production Methods
Industrial production might involve:
Continuous Flow Chemistry: : For increased yield and efficiency.
High-Throughput Screening: : To optimize reaction conditions on a large scale.
Automation: : For precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form ketones or acids.
Reduction: : Reduction reactions might target the aromatic rings or the carbamate group.
Substitution: : Various electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: : Formation of corresponding ketones or acids.
Reduction: : Formation of reduced amines or alcohols.
Substitution: : Derivatives with substituted aromatic rings or modified functional groups.
Scientific Research Applications
tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: finds applications in:
Chemistry: : As an intermediate in organic synthesis and catalysis research.
Biology: : Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its pharmaceutical properties, including potential as a drug candidate for various therapeutic areas.
Industry: : Utilized in the development of novel materials, agrochemicals, and dyes.
Mechanism of Action
Molecular Targets and Pathways
Binding to Proteins: : Might interact with specific amino acids in protein active sites, altering protein conformation and function.
Inhibition of Enzymes: : Could act as an inhibitor for enzymes like kinases or proteases by mimicking substrate structure.
Cell Signaling Pathways: : Might influence signaling pathways by binding to receptors or transporters, modulating cellular responses.
Comparison with Similar Compounds
tert-Butyl (1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: can be compared to:
1-(3-bromo-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidine: : Similar structure but without the carbamate group, leading to different reactivity and biological activity.
tert-Butyl (1-(3-chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: : Chlorine substituent instead of bromine, influencing electronic properties and reactions.
tert-Butyl (1-(3-bromo-5-(4-(methyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: : Replacement of trifluoromethyl with a methyl group, affecting lipophilicity and bioavailability.
Each of these compounds highlights how small modifications can lead to significant changes in chemical behavior and biological activity, demonstrating the unique characteristics of This compound .
Properties
IUPAC Name |
tert-butyl N-[1-[3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-4-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrF3N3O2/c1-21(2,3)31-20(30)28-16-8-10-29(11-9-16)19-17(12-27-13-18(19)23)14-4-6-15(7-5-14)22(24,25)26/h4-7,12-13,16H,8-11H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPORJPAALFMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2C3=CC=C(C=C3)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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